molecular formula C14H12N2O2 B13539022 4-(Pyridin-2-ylamino)cubane-1-carboxylic acid

4-(Pyridin-2-ylamino)cubane-1-carboxylic acid

Cat. No.: B13539022
M. Wt: 240.26 g/mol
InChI Key: GKGJDAVKJWCWGT-UHFFFAOYSA-N
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Description

4-(Pyridin-2-ylamino)cubane-1-carboxylic acid is a unique organic compound characterized by its cubane core structure, which is a highly strained, cubic arrangement of carbon atoms. The presence of a pyridin-2-ylamino group and a carboxylic acid functional group makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-2-ylamino)cubane-1-carboxylic acid typically involves multi-step organic synthesis. One common approach starts with the preparation of cubane derivatives, followed by functionalization to introduce the pyridin-2-ylamino group and the carboxylic acid group. Key steps may include:

    Cubane Synthesis: The cubane core can be synthesized through photochemical or thermal cyclization of suitable precursors.

    Functionalization: Introduction of the pyridin-2-ylamino group can be achieved through nucleophilic substitution reactions.

    Carboxylation: The carboxylic acid group is often introduced via carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(Pyridin-2-ylamino)cubane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Pyridin-2-ylamino)cubane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for drug development due to its unique structural features and potential biological activity.

    Industry: Utilized in the development of novel materials with specific mechanical or electronic properties.

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-ylamino)cubane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cubane core provides a rigid scaffold that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Cubane-1-carboxylic acid: Lacks the pyridin-2-ylamino group, making it less versatile in certain applications.

    Pyridin-2-ylamino derivatives: Without the cubane core, these compounds may have different structural and functional properties.

Uniqueness: 4-(Pyridin-2-ylamino)cubane-1-carboxylic acid stands out due to the combination of the cubane core and the pyridin-2-ylamino group, providing a unique set of chemical and biological properties that are not found in simpler analogs.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various fields of science and industry.

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

4-(pyridin-2-ylamino)cubane-1-carboxylic acid

InChI

InChI=1S/C14H12N2O2/c17-12(18)13-6-9-7(13)11-8(13)10(6)14(9,11)16-5-3-1-2-4-15-5/h1-4,6-11H,(H,15,16)(H,17,18)

InChI Key

GKGJDAVKJWCWGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC23C4C5C2C6C3C4C56C(=O)O

Origin of Product

United States

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